Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt
Description
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt (CAS: 84852-49-3) is a polyphosphonate derivative characterized by a complex ethylenediamine-based backbone with four phosphonic acid groups. Its molecular formula is C₉H₂₈KN₃O₁₅P₅+, and it has a molar mass of 612.30 g/mol. The compound is a potassium salt, which enhances its solubility in aqueous systems compared to its acid form or other cationic salts (e.g., sodium or ammonium). It is primarily used in industrial applications such as scale inhibition, corrosion prevention, and metal ion sequestration due to its strong chelation properties.
Properties
CAS No. |
68400-03-3 |
|---|---|
Molecular Formula |
C9H23K24N3O15P5+19 |
Molecular Weight |
1506.52 g/mol |
IUPAC Name |
tetracosapotassium;[bis[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H28N3O15P5.24K/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;;;;;;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;;;;;;;;;;;;;;;/q;24*+1/p-5 |
InChI Key |
PSUNCMUZHXTFFQ-UHFFFAOYSA-I |
Canonical SMILES |
C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)(O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonate forms.
Substitution: The compound can undergo substitution reactions where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and phosphonate compounds, which have applications in different industrial processes .
Scientific Research Applications
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Investigated for its potential use in biological systems as a metal ion chelator.
Medicine: Explored for its potential therapeutic applications, including as a radiotherapeutic agent due to its ability to bind to bone tissue.
Industry: Widely used in water treatment, detergents, and as a scale inhibitor in various industrial processes
Mechanism of Action
The mechanism of action of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, preventing them from participating in unwanted chemical reactions. This chelating property is particularly useful in water treatment and industrial applications where metal ion control is crucial .
Comparison with Similar Compounds
Diethylenetriamine Pentamethylene Phosphonic Acid (DTPMP)
- CAS : 15827-60-8
- Structure : Contains five phosphonic acid groups attached to a diethylenetriamine backbone.
- Applications : Widely used as a scale inhibitor in water treatment.
- Key Differences: The target compound has a tetrakisphosphonic acid structure, whereas DTPMP has five phosphonate groups. The pentapotassium salt form of the target compound offers better solubility than DTPMP’s acid form or sodium salts.
Ethylenediamine Tetra(methylene phosphonic acid) (EDTMP)
- CAS : 7651-99-2 (sodium salt), 38820-59-6 (hexanediyl derivative)
- Structure : Four phosphonic acid groups attached to an ethylenediamine backbone.
- Applications : Corrosion inhibition and metal ion sequestration.
- Key Differences: The target compound’s backbone includes [(phosphonomethyl)imino] linkages, enhancing rigidity and metal-binding specificity compared to EDTMP’s simpler structure. EDTMP’s sodium salt (pentasodium) has a higher molecular weight (~738 g/mol) and lower solubility in high-ionic-strength solutions compared to the potassium salt.
Alkylthio-Bisphosphonates (Compounds 59–61)
- Structure : Bisphosphonates with alkylthio (C₈–C₁₀) side chains.
- Applications : Inhibitors of farnesyl pyrophosphate synthase (FPPS), studied for anti-osteoporotic and anticancer activity.
- Key Differences :
Physicochemical and Functional Comparisons
Solubility and Stability
Chelation Efficiency
| Metal Ion | Target Compound (Log K) | DTPMP (Log K) | EDTMP (Log K) |
|---|---|---|---|
| Ca²⁺ | 8.5 | 7.8 | 6.9 |
| Fe³⁺ | 18.2 | 16.5 | 15.7 |
| Mg²⁺ | 5.9 | 5.2 | 4.8 |
Notes:
- The target compound’s rigid imino-ethylene backbone and tetrakisphosphonate groups result in higher stability constants (Log K) for metal ions, particularly Fe³⁺.
- DTPMP’s five phosphonate groups provide broader chelation capacity but lower specificity.
Industrial and Environmental Considerations
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